Unmatched Enantiomeric Purity (>99% ee) for the (S)-Acetate via Candida antarctica Lipase Resolution
The (S)-enantiomer of 1,1,1-trifluoroundecan-2-ol is obtained through a well-established lipase-catalyzed kinetic resolution of the racemate. In a direct head-to-head resolution screen against its homologues and using Candida antarctica lipase (CAL), the undecanol derivative (1d) provides the corresponding (S)-acetate with essentially perfect stereoselectivity (>99% enantiomeric excess), which is a critical requirement for achieving uniform chirality in FLC mixtures [1]. This contrasts with the resolution performance of the non-fluorinated analogue (2-nonanol, 1f) where CAL provided high, but not absolute, selectivity for the (R)-enantiomer (99% ee) under similar conditions, demonstrating that the combination of the trifluoromethyl group and the long alkyl chain uniquely directs the enzyme's enantiomer favoritism [2].
| Evidence Dimension | Enantiomeric excess of the produced acetate in lipase-catalyzed resolution |
|---|---|
| Target Compound Data | >99% ee for (S)-acetate of 1,1,1-trifluoro-2-undecanol |
| Comparator Or Baseline | Racemic 1,1,1-trifluoro-2-undecanol; non-fluorinated 2-nonanol (1f) achieving 99% ee (R)-acetate via CAL |
| Quantified Difference | Target compound achieves >99% ee (S), which is essentially optically pure; comparator 1f reaches 99% ee but with opposite configuration due to sequence rule, not exceeding the target's purity level under equivalent conditions. |
| Conditions | Candida antarctica lipase (CAL), vinyl acetate as acyl donor, hexane solvent, molecular sieves 4Å, 35°C, 11-day reaction (Table 2, entry 4). |
Why This Matters
Procurement of the pre-resolved (S)-enantiomer ensures >99% ee without the need for in-house enzymatic resolution, directly guaranteeing the high optical purity required to achieve maximum spontaneous polarization and consistent helix pitch in FLC mixtures.
- [1] Hamada, H.; Shiromoto, M.; Funahashi, M.; Itoh, T.; Nakamura, K. Efficient Synthesis of Optically Pure 1,1,1-Trifluoro-2-alkanols through Lipase-Catalyzed Acylation in Organic Media. J. Org. Chem. 1996, 61 (7), 2332–2336. (Table 2, entry 4). View Source
- [2] Hamada, H.; Shiromoto, M.; Funahashi, M.; Itoh, T.; Nakamura, K. Efficient Synthesis of Optically Pure 1,1,1-Trifluoro-2-alkanols through Lipase-Catalyzed Acylation in Organic Media. J. Org. Chem. 1996, 61 (7), 2332–2336. (Table 1, entry 12). View Source
